Molecular Weight as a Key Differentiator from N-Substituted Benzamide Analogs
The molecular weight of 2-amino-4-chloro-5-sulfamoylbenzamide (249.67 g/mol) [1] is significantly lower than that of its N-substituted analogs. For example, 2-amino-4-chloro-5-sulfamoyl-N-(o-tolyl)benzamide (Metolazone Impurity E, CAS 23380-54-3) has a molecular weight of 339.80 g/mol [2]. This difference is a direct consequence of the unsubstituted benzamide nitrogen in the target compound, which defines its role as a primary amine handle for downstream synthesis.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 249.67 g/mol |
| Comparator Or Baseline | 2-amino-4-chloro-5-sulfamoyl-N-(o-tolyl)benzamide (Metolazone Impurity E) : 339.80 g/mol |
| Quantified Difference | 36.1% lower |
| Conditions | Calculated molecular weight |
Why This Matters
This weight difference is a direct physical and chemical consequence of the unsubstituted benzamide nitrogen, making it an inappropriate substitute for more complex analogs and ensuring the correct reactive handle is present for specific downstream synthesis.
- [1] CAS Common Chemistry. (n.d.). 2-Amino-5-(aminosulfonyl)-4-chlorobenzamide (CAS RN: 34121-17-0). American Chemical Society. View Source
- [2] Pharmaffiliates. (n.d.). Product Page: Metolazone - Impurity E (Freebase) (CAS 23380-54-3). View Source
